5-Hydroxyisophthalonitrile is an aromatic compound characterized by the presence of a hydroxyl group attached to an isophthalonitrile framework. Its chemical structure can be denoted as C₈H₅N₃O, with the hydroxyl group located at the 5-position of the isophthalonitrile moiety. This compound appears as a white to almost white crystalline powder and is primarily utilized in laboratory research settings. It has garnered attention for its potential applications in various fields, including medicinal chemistry and material science due to its unique structural properties and reactivity .
-Hydroxyisophthalonitrile is a chemical compound that can be synthesized from various starting materials. One common method involves the nitration of 5-hydroxyisophthalic acid, followed by reduction of the nitro group to a nitrile group. Source: US Patent 5492941
Research has explored the use of 5-hydroxyisophthalonitrile as a building block for the synthesis of various polymers, including polyesters and polyamides. These polymers have potential applications in areas such as packaging materials, textiles, and engineering plastics.
-hydroxyisophthalonitrile is also being investigated for other potential applications, such as:
5-Hydroxyisophthalonitrile can undergo several chemical transformations:
The synthesis of 5-hydroxyisophthalonitrile can be achieved through several methods:
5-Hydroxyisophthalonitrile has several notable applications:
5-Hydroxyisophthalonitrile can be compared to other similar compounds based on structural features and functional groups:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Hydroxyisophthalonitrile | Isomer | Hydroxyl group at the 2-position |
| 3-Hydroxyisophthalonitrile | Isomer | Hydroxyl group at the 3-position |
| 4-Hydroxybenzonitrile | Related Compound | Hydroxyl group at the para position |
The unique positioning of the hydroxyl group in 5-hydroxyisophthalonitrile distinguishes it from its isomers. This specific arrangement influences its chemical reactivity and interaction with other molecules, making it suitable for particular applications where other isomers may not be as effective. Additionally, the presence of both nitrile and hydroxyl functional groups offers diverse reactivity profiles that are valuable in synthetic chemistry and material science .
By understanding the properties and applications of 5-hydroxyisophthalonitrile, researchers can explore its potential across various scientific and industrial fields, contributing to advancements in technology and medicine.
The synthesis of 5-hydroxyisophthalonitrile traditionally relies on multi-step procedures starting from readily available aromatic precursors, particularly isophthalic acid derivatives. The most established conventional route involves the preparation of 5-hydroxyisophthalic acid as an intermediate, followed by conversion to the corresponding nitrile [1] [2].
One conventional approach involves the direct hydroxylation of isophthalonitrile to introduce the hydroxyl group at the 5-position . This method requires careful control of reaction conditions to achieve regioselective hydroxylation, as aromatic rings with electron-withdrawing cyano groups present challenges for electrophilic hydroxylation reactions [4].
A well-documented conventional synthesis begins with isophthalic acid bromination followed by nucleophilic substitution [2] [5]. In the first stage, isophthalic acid undergoes bromination by bromine in oleum, in the presence of an iodine catalyst, to give crude 5-bromoisophthalic acid [2]. The bromination reaction requires carefully controlled conditions, with temperatures between 100°C and 160°C and fuming sulfuric acid containing sulfur trioxide concentrations of 1 to 30 weight percent [6] [7].
The second stage involves hydrolysis of the crude 5-bromoisophthalic acid with aqueous sodium hydroxide in the presence of a copper catalyst to give crude 5-hydroxyisophthalic acid with a purity of approximately 98% [2] [5]. This copper-catalyzed hydroxylation reaction represents a nucleophilic aromatic substitution mechanism where the hydroxide ion displaces the bromide leaving group [8].
An alternative conventional pathway utilizes aminolysis of corresponding amino- or hydroxybenzoic acid compounds [9] [10]. This process involves reacting the precursor acid with ammonia in the presence of a supported catalyst comprising phosphate at temperatures between 250°C and 500°C [9] [11]. The reaction occurs in a gas mixture without organic solvents, followed by a two-stage purification process where the gaseous mixture is converted to an aqueous basic suspension [10] [11].
| Conventional Route | Starting Material | Key Reagents | Temperature Range | Yield |
|---|---|---|---|---|
| Bromination-Hydroxylation | Isophthalic acid | Bromine, sodium hydroxide, copper catalyst | 100-160°C | 65-70% [2] |
| Direct Hydroxylation | Isophthalonitrile | Hydroxylating agents | Varies | Variable |
| Aminolysis | Hydroxybenzoic acids | Ammonia, phosphate catalyst | 250-500°C | High [9] |
Recent advances in catalytic methodologies have introduced several innovative approaches for cyano group introduction in aromatic systems, offering improved selectivity and environmental compatibility compared to traditional methods.
Novel palladium-catalyzed systems have emerged as powerful tools for direct cyanation of aromatic compounds [12]. These methodologies employ potassium hexacyanoferrate(II) as a non-toxic cyanating agent through palladium-catalyzed carbon-hydrogen bond activation [12]. The use of palladium acetate as catalyst with copper acetate as additive in dimethyl sulfoxide at 130°C under air atmosphere has shown promising results for direct cyanation reactions [12].
The palladium-catalyzed approach offers several advantages including the use of environmentally benign cyanide sources and the ability to achieve direct carbon-hydrogen functionalization without pre-activation of the aromatic substrate [12]. This methodology represents a significant improvement over traditional copper-based cyanation reactions that require harsh conditions and toxic cyanide reagents [13].
Recent developments in photoredox catalysis have enabled nickel-catalyzed cyanation reactions under visible light irradiation [14]. This dual catalytic system utilizes iridium photocatalysts in combination with nickel complexes to promote cyanation of aryl halides at room temperature [14]. The excited-state photocatalyst acts as an oxidant to generate reactive nickel intermediates that facilitate the cyanation process [14].
The photoredox approach demonstrates excellent functional group tolerance and operates under mild conditions, representing a significant advancement over thermal cyanation methods that typically require elevated temperatures [15] [14]. The reaction mechanism involves single electron transfer processes that generate high-energy intermediates capable of promoting challenging bond formations [14].
Innovative mechanochemical approaches using potassium hexacyanoferrate(II) via direct mechanocatalysis have shown promise for sustainable cyanation [15]. This solvent-free methodology leverages mechanical energy to promote cyanation reactions, delivering up to 90% yield without toxic cyanide sources [15]. The mechanochemical process operates at room temperature, offering an environmentally friendly alternative to traditional high-temperature cyanation methods [15].
| Catalytic Method | Catalyst System | Cyanide Source | Temperature | Key Advantages |
|---|---|---|---|---|
| Palladium-Catalyzed | Palladium acetate/Copper acetate | K₄[Fe(CN)₆] | 130°C | Non-toxic cyanide source [12] |
| Photoredox-Nickel | Iridium/Nickel dual catalyst | Various | Room temperature | Mild conditions [14] |
| Mechanochemical | Palladium ball catalyst | K₄[Fe(CN)₆] | Room temperature | Solvent-free [15] |
Novel copper-catalyzed methodologies have been developed for oxidative cyanation using stable cyanide sources under mild conditions [16]. These approaches employ hypervalent iodine reagents to promote oxidative cyanation of electron-rich aromatic compounds [16]. The reaction proceeds through formation of cyanide radicals that add to the aromatic ring system followed by oxidative aromatization [16].
Solvent selection plays a critical role in nucleophilic aromatic substitution reactions relevant to 5-hydroxyisophthalonitrile synthesis, with dramatic effects on reaction rates, selectivity, and mechanistic pathways.
Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile significantly enhance the rates of nucleophilic aromatic substitution reactions [17] [18] [19]. These solvents do not contain hydrogen bond donors and therefore do not strongly solvate nucleophile anions, leaving them more reactive for substitution reactions [20] [21].
In dimethyl sulfoxide, the reaction rates of aromatic nucleophilic substitution can be orders of magnitude faster than in protic solvents [22]. The enhanced reactivity results from the preferential solvation of cations while leaving anions relatively unsolvated, thus maintaining their nucleophilic character [21] [23]. Studies have shown that nucleophilic substitution of nitrofluorobenzenes in liquid ammonia proceeds much faster than in protic solvents, demonstrating the dramatic solvent effects on reaction kinetics [22].
Solvent polarity affects catalyzed and non-catalyzed nucleophilic aromatic substitution pathways differently [19]. In polar aprotic solvents, changes from base-catalyzed to uncatalyzed aromatic nucleophilic substitution reactions have been observed when transitioning from protic to dipolar aprotic solvents [24]. The ambiphilic character of certain solvents like water and formamide, which act as hydrogen bond donors and acceptors, induces nucleophilic activation at specific centers [19].
Systematic studies of solvent effects on nucleophilic aromatic substitution reactions have revealed quantitative relationships between solvent properties and reaction rates [18]. Changes in solvent composition show different effects on reaction rates depending on the substituents present on both the aromatic substrate and the nucleophile [18]. Hammett and Brønsted correlations demonstrate biphasic behavior with break points indicating mechanistic changes from polar nucleophilic aromatic substitution to single electron transfer mechanisms as solvent composition varies [18].
| Solvent Type | Examples | Rate Enhancement | Mechanism Favored | Key Characteristic |
|---|---|---|---|---|
| Polar Aprotic | Dimethyl sulfoxide, Dimethylformamide | High [17] [18] | Addition-Elimination | No nucleophile solvation [21] |
| Polar Protic | Water, Methanol | Moderate | Varies with substrate | Strong hydrogen bonding [20] |
| Ionic Liquids | 1-Ethyl-3-methylimidazolium dicyanamide | Variable | Addition-Elimination | High polarizability [19] |
Temperature and pressure significantly influence nucleophilic aromatic substitution reactions in synthesis of hydroxyisophthalonitrile derivatives [25]. Elevated temperatures accelerate reaction rates but may lead to side reactions and decreased selectivity [25]. The optimal temperature range for many nucleophilic substitution reactions involving aromatic nitriles falls between 80°C and 150°C, balancing reaction rate with product selectivity [10] [11].
Ionic liquids have emerged as alternative solvents for nucleophilic aromatic substitution reactions, offering unique solvation properties [19]. The ionic liquid 1-ethyl-3-methylimidazolium dicyanamide appears to be particularly effective for nucleophilic aromatic substitution routes, likely due to the high polarizability of the dicyanamide anion [19]. These solvents provide opportunities for reaction optimization while addressing environmental concerns associated with traditional organic solvents [19].
Understanding the mechanistic pathways of cyanation reactions is essential for optimizing synthetic routes to 5-hydroxyisophthalonitrile and related compounds. Recent mechanistic studies have revealed complex reaction networks involving multiple elementary steps and competing pathways.
Traditional cyanation reactions often proceed through electrophilic substitution mechanisms involving unstable cyano cation equivalents [16]. These reactions typically require harsh conditions due to the inherent instability of electrophilic cyanating species [16]. The mechanism involves initial formation of a cationic intermediate followed by nucleophilic attack by the aromatic system [16].
Studies using isomer distribution analysis as an experimental tool have revealed that anodic cyanation of aromatic compounds proceeds through homogeneous electrophilic substitution processes [26]. The reaction shows high selectivity for ring positions in monosubstituted aromatic substrates, with nuclear substitution being highly favored over side-chain substitution in alkylaromatic compounds [26]. The mechanism involves a cyanide ion assisted two-electron transfer from the aromatic compound to the anode as the product-forming step [26].
Alternative nucleophilic cyanation mechanisms utilize stable cyanide sources under oxidative conditions [16]. These reactions proceed through formation of nucleophilic cyanide species that attack electron-deficient aromatic systems [16]. The mechanism typically involves initial nucleophilic addition followed by elimination of a leaving group in a classical addition-elimination sequence [27].
The nucleophilic aromatic substitution mechanism involves formation of a negatively charged intermediate known as the Meisenheimer complex [27]. The stability of this intermediate depends on the electron-withdrawing capacity of substituents on the aromatic ring, with strong electron-withdrawing groups like nitro groups providing significant stabilization [27].
Mechanistic studies of copper-catalyzed hydroxylation reactions relevant to 5-hydroxyisophthalonitrile synthesis have revealed complex catalytic cycles [8] [28]. The copper catalyst facilitates the nucleophilic displacement of halide leaving groups by hydroxide ions through coordination and activation of both the substrate and nucleophile [8].
The mechanism involves formation of copper-aryl intermediates that undergo oxidative addition followed by reductive elimination to form the carbon-oxygen bond [8]. The catalytic cycle requires careful balance between oxidation states of copper and appropriate ligand environments to maintain catalytic activity [8].
Studies of hydroxydenitration reactions have revealed novel mechanistic pathways relevant to hydroxylated nitrile synthesis [29]. With cyanide anions in dipolar aprotic solvents, nitroisophthalonitriles undergo induced disruption of the nitro group through a mechanism resembling the classical organic transformation [29]. This process involves initial nucleophilic attack followed by rearrangement and elimination steps [29].
| Mechanism Type | Key Intermediates | Rate-Determining Step | Solvent Requirements | Temperature Range |
|---|---|---|---|---|
| Electrophilic | Cation intermediates | Electrophile formation | Various | High [16] |
| Nucleophilic | Meisenheimer complex | Complex decomposition | Polar aprotic [17] | Moderate |
| Copper-Catalyzed | Copper-aryl species | Reductive elimination | Aqueous/organic | 100-160°C [2] |
| Hydroxydenitration | Nitro-activated complexes | Nitro group disruption | Dipolar aprotic [29] | Variable |
Detailed kinetic studies using various mechanistic probes have provided insights into reaction pathways [26] [18]. Hammett correlations and Brønsted relationships reveal electronic effects of substituents on reaction rates and mechanisms [18] [22]. These studies demonstrate that electron-withdrawing groups accelerate nucleophilic aromatic substitution reactions while electron-donating groups favor electrophilic pathways [26].
Isotope effect studies and stereochemical analysis have confirmed the concerted nature of many cyanation reactions [26]. The observation of specific deuterium retention patterns provides evidence for particular mechanistic pathways and helps distinguish between competing reaction routes [26].
Recent computational studies have provided detailed molecular-level understanding of cyanation reaction mechanisms [30] [31]. Density functional theory calculations indicate that the coupling of amino radicals with aromatic aldehyde intermediates represents the rate-limiting step in many oxidative cyanation processes [31]. These computational insights guide the development of improved catalytic systems and reaction conditions [30].
Thermal Stability Characteristics
5-Hydroxyisophthalonitrile exhibits remarkable thermal stability, with a well-defined melting point of 266°C [1] [2] [3]. This elevated melting temperature indicates strong intermolecular interactions within the crystalline lattice, primarily attributed to the hydrogen bonding capabilities of the phenolic hydroxyl group and the polar nature of the nitrile functionalities. The compound maintains structural integrity up to its melting point, demonstrating excellent thermal stability under normal handling and storage conditions [1] [2].
The predicted boiling point of 295.8 ± 30.0°C [1] [3] suggests that the compound undergoes thermal decomposition shortly after melting, which is characteristic of aromatic compounds containing multiple polar functional groups. This narrow temperature window between melting and decomposition indicates that the molecular structure becomes thermodynamically unstable upon phase transition from solid to liquid state.
Thermodynamic Stability Analysis
The thermodynamic stability of 5-Hydroxyisophthalonitrile is enhanced by several molecular features. The aromatic benzene ring provides a stable π-electron system, while the nitrile groups contribute to the overall molecular rigidity through their linear geometry and strong C≡N triple bonds [4]. The presence of the phenolic hydroxyl group at the meta position relative to both nitrile groups creates opportunities for both intramolecular and intermolecular hydrogen bonding, further stabilizing the molecular assembly [5] [6].
Research on related phthalonitrile compounds demonstrates that thermal stability is significantly influenced by the presence of cyano groups (C≡N) linked to aromatic systems [4]. These functional groups stabilize the molecule by increasing electron delocalization across the aromatic framework, resulting in enhanced resistance to thermal degradation. When exposed to elevated temperatures, the cyano groups can release nitrogen gas, which may aid in diluting oxygen concentration and suppressing combustion processes [4].
Thermal Decomposition Mechanisms
The thermal decomposition of 5-Hydroxyisophthalonitrile likely follows multi-step mechanisms similar to those observed in related aromatic compounds. Primary decomposition pathways may include dehydration from the phenolic hydroxyl group, followed by cyclization reactions involving the nitrile functionalities [7] [8]. The decomposition process is expected to be kinetically dependent on heating rate, as demonstrated in studies of similar aromatic compounds [9].
Studies on thermal decomposition mechanisms of hydroxylated aromatic compounds suggest that the initial step often involves the loss of water from phenolic groups, particularly under oxidative conditions [9]. The subsequent steps may include the formation of intermediate radical species and eventual carbonization at higher temperatures. The specific decomposition pathway for 5-Hydroxyisophthalonitrile would require detailed thermogravimetric analysis coupled with mass spectrometry to identify volatile decomposition products [10] [11].
Solubility in Polar Solvents
The solubility behavior of 5-Hydroxyisophthalonitrile in polar solvents is governed by its ability to form hydrogen bonds through the phenolic hydroxyl group and dipole interactions with the nitrile functionalities [12] [13]. In polar protic solvents such as alcohols, the compound is expected to exhibit moderate solubility due to favorable hydrogen bonding interactions between the phenolic OH group and the solvent molecules [12].
In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), enhanced solubility is anticipated due to strong dipole-dipole interactions between the highly polar nitrile groups and the solvent molecules [14] [12]. These solvents can effectively solvate the polar regions of the molecule without competing for hydrogen bonding sites, potentially leading to higher solubility compared to protic solvents.
Water solubility is expected to be limited despite the presence of the hydrogen bonding capable hydroxyl group [12] [13]. The aromatic nitrile framework contributes significant hydrophobic character to the molecule, and the two nitrile groups may not provide sufficient polarity to overcome the hydrophobic interactions of the benzene ring. However, the solubility in water may show pH dependence due to the ionizable phenolic group, with increased solubility under basic conditions where the phenol can be deprotonated.
Solubility in Non-Polar Solvents
In non-polar solvents such as hexane, cyclohexane, and toluene, 5-Hydroxyisophthalonitrile is expected to exhibit poor solubility [13] [15]. Non-polar solvents lack the ability to form hydrogen bonds or strong dipole interactions with the polar functional groups present in the molecule. The interaction between the compound and non-polar solvents would be limited to weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding present in the crystalline state.
However, in moderately polar solvents such as chloroform and dichloromethane, intermediate solubility behavior is expected [12] [13]. These solvents can participate in some polar interactions while also providing a medium that can accommodate the aromatic character of the molecule, resulting in moderate dissolution.
Intermolecular Interaction Analysis
The solubility behavior is fundamentally determined by the balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 5-Hydroxyisophthalonitrile, the strong intermolecular hydrogen bonding in the solid state (involving OH···N and OH···O interactions) must be overcome by favorable solute-solvent interactions for dissolution to occur [16] [6] [17]. The presence of multiple hydrogen bonding sites creates a network of interactions that stabilizes the crystalline form, requiring solvents capable of competing effectively for these interaction sites.
Phenolic Acidity
5-Hydroxyisophthalonitrile exhibits weak acidic properties due to the presence of the phenolic hydroxyl group at the 5-position of the benzene ring [1] [3] [18]. The predicted pKa value of 7.20 ± 0.10 places this compound in the category of weak acids, with acidity strength comparable to phenol and its derivatives [1] [3] [18]. This pKa value indicates that at physiological pH (approximately 7.4), the compound exists in a mixture of protonated and deprotonated forms, with slight predominance of the deprotonated phenoxide ion.
The electron-withdrawing nature of the nitrile groups significantly influences the acidity of the phenolic hydroxyl group [19]. The two nitrile substituents at the meta positions (1,3-positions) relative to the hydroxyl group exert a strong inductive effect, stabilizing the conjugate base (phenoxide ion) through electron withdrawal. This stabilization enhances the acidity compared to unsubstituted phenol, which has a pKa of approximately 9.95.
Electronic Effects on Acidity
The positioning of the electron-withdrawing nitrile groups creates a synergistic effect that enhances the acidity of the phenolic proton. The meta arrangement allows for optimal inductive electron withdrawal without significant steric hindrance. Comparison with related compounds demonstrates that 5-Hydroxyisophthalic acid, which contains carboxyl groups instead of nitriles, exhibits higher acidity with a predicted pKa of 3.41 ± 0.10 [19], indicating that carboxyl groups are stronger electron-withdrawing substituents than nitriles.
pH-Dependent Behavior
The ionization behavior of 5-Hydroxyisophthalonitrile shows significant pH dependence, which has important implications for its chemical reactivity and biological activity. At pH values below the pKa (< 7.2), the compound exists predominantly in its neutral, protonated form. At pH values above the pKa (> 7.2), the phenoxide anion becomes the predominant species [20].
This pH-dependent ionization affects various physicochemical properties including solubility, absorption characteristics, and intermolecular interactions. In biological systems, the ionization state can influence membrane permeability, protein binding, and metabolic pathways. The near-neutral pKa value suggests that significant changes in ionization state can occur within the physiological pH range, making pH control critical in formulation and application studies.
Hydrogen Bonding Patterns
The crystallographic behavior of 5-Hydroxyisophthalonitrile is dominated by an extensive network of hydrogen bonding interactions involving both the phenolic hydroxyl group and the nitrile nitrogen atoms [5] [6] [21]. The compound can function as both a hydrogen bond donor (through the OH group) and acceptor (through both the OH oxygen and nitrile nitrogens), creating multiple possibilities for intermolecular association.
Primary hydrogen bonding motifs are expected to include OH···N interactions between the phenolic proton and nitrile nitrogen atoms of adjacent molecules, as well as OH···O interactions involving the oxygen atom of the hydroxyl group [16] [6] [17]. These interactions can lead to the formation of extended chain or sheet-like structures, similar to those observed in related hydroxylated aromatic compounds [5] [21].
Supramolecular Assembly Patterns
The presence of three potential hydrogen bonding sites (one donor and two acceptors) enables the formation of complex supramolecular architectures. Studies on similar compounds demonstrate that hydroxylated aromatic nitriles can form two-dimensional networks with distorted honeycomb topologies when crystallized in the presence of appropriate guest molecules [5]. The phenolic OH group exposed to channel walls can interact with guest species through hydrogen bonding, suggesting potential host-guest chemistry applications.
The molecular geometry of 5-Hydroxyisophthalonitrile, with the hydroxyl group meta to both nitrile substitutents, creates an asymmetric charge distribution that can influence crystal packing efficiency. This asymmetry may lead to the formation of polar crystal structures or the development of non-centrosymmetric space groups [22] [21].
Polymorphism Potential
The multiple hydrogen bonding sites and conformational flexibility around the phenolic hydroxyl group suggest significant potential for polymorphism in 5-Hydroxyisophthalonitrile [23] [24] [22]. Polymorphism can arise from different hydrogen bonding arrangements, alternative molecular conformations, or variations in crystal packing motifs under different crystallization conditions.
Factors that commonly influence polymorph formation include crystallization temperature, solvent choice, cooling rate, and the presence of nucleation sites or additives [24]. The ability of the molecule to adopt different hydrogen bonding arrangements (such as OH···N versus OH···O patterns) provides multiple pathways for crystal structure formation, each potentially leading to distinct polymorphic forms.
Crystal Engineering Implications
The consistent hydrogen bonding patterns observed in related compounds suggest that 5-Hydroxyisophthalonitrile could serve as a reliable building block for crystal engineering applications [5] [6]. The predictable formation of hydrogen bonded networks, combined with the potential for guest inclusion, makes this compound an attractive candidate for the design of porous crystalline materials or host-guest complexes.
The crystallographic packing behavior also has implications for the solid-state properties of the compound, including mechanical strength, thermal stability, and dissolution characteristics. Understanding these structure-property relationships is essential for optimizing the compound's performance in various applications and for predicting the behavior of related derivatives.